2-Butin-1-ol

Übersicht

Beschreibung

FMS-ähnliche Tyrosinkinase 3 (FLT3) ist eine Rezeptortyrosinkinase, die eine entscheidende Rolle bei der Regulation der Hämatopoese spielt. Sie wird hauptsächlich in hämatopoetischen Vorläuferzellen und dendritischen Zellen exprimiert. Mutationen im FLT3-Gen sind häufig mit akuter myeloischer Leukämie (AML) verbunden, was es zu einem wichtigen Ziel für therapeutische Interventionen macht .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Herstellung von FLT3-Inhibitoren beinhaltet oft komplexe Syntheserouten. Beispielsweise beinhaltet die Synthese von [18F]-Fluor-3'-Desoxy-3'-L-Fluorthymidin ([18F]FLT) die nukleophile Substitution eines Vorläufermoleküls mit [18F]Fluorid-Ionen unter bestimmten Reaktionsbedingungen . Die Reaktion erfordert typischerweise einen hohen Reinheitsgrad und eine präzise Kontrolle der Reaktionsparameter, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von FLT3-Inhibitoren, wie z. B. Midostaurin und Gilteritinib, beinhaltet chemische Großsynthesen. Diese Prozesse sind auf Ausbeute, Reinheit und Kosteneffizienz optimiert. Die Produktionsmethoden beinhalten oft mehrere Schritte der Reinigung und Qualitätskontrolle, um die regulatorischen Standards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

FLT3-Inhibitoren entfalten ihre Wirkung, indem sie an die ATP-Bindungstasche des FLT3-Rezeptors binden und so seine Kinaseaktivität hemmen. Diese Hemmung verhindert, dass der Rezeptor nachgeschaltete Signalmoleküle phosphoryliert, was wiederum die Signalwege stört, die an Zellproliferation und Überleben beteiligt sind. Zu den primären molekularen Zielstrukturen von FLT3-Inhibitoren gehören die STAT5-, RAS-, MEK- und PI3K/AKT-Signalwege .

Wirkmechanismus

Target of Action

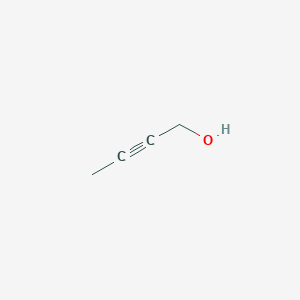

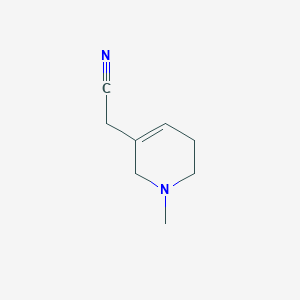

2-Butyn-1-ol is a versatile organic compound that can interact with various targets depending on the context of its use . It is often used as a building block in organic synthesis due to its unique structure that contains both an alkyne and a hydroxyl group . .

Mode of Action

The mode of action of 2-Butyn-1-ol is largely dependent on its chemical structure. The presence of a hydroxyl group allows it to be easily alkylated under basic conditions . The triple bond in the molecule can undergo hydrogenation reactions under the guidance of the hydroxyl group, including borohydration and halohydration reactions .

Biochemical Pathways

2-Butyn-1-ol can participate in various biochemical pathways due to its reactivity. It can be involved in the synthesis of homocoupling products . .

Result of Action

The molecular and cellular effects of 2-Butyn-1-ol’s action would depend on its specific targets and the context of its use. For instance, in organic synthesis, it can lead to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-Butyn-1-ol can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment . It is also important to note that 2-Butyn-1-ol is flammable and should be kept away from heat, sparks, and flame .

Biochemische Analyse

Biochemical Properties

It has been used in the synthesis of homocoupling products . This suggests that 2-Butyn-1-ol may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to participate in the synthesis of homocoupling products , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of FLT3 inhibitors often involves complex synthetic routes. For instance, the synthesis of [18F]-fluoro-3’-deoxy-3’-L-fluorothymidine ([18F]FLT) involves the nucleophilic substitution of a precursor molecule with [18F] fluoride ion under specific reaction conditions . The reaction typically requires a high degree of purity and precise control over reaction parameters to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of FLT3 inhibitors, such as midostaurin and gilteritinib, involves large-scale chemical synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The production methods often include multiple steps of purification and quality control to meet regulatory standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: FLT3-Inhibitoren durchlaufen verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise ist die Fluorierung von Alkoholen und Alkenolen unter Verwendung von Diethylaminoschwefeltrifluorid (DAST) eine gängige Reaktion bei der Synthese von FLT3-Inhibitoren .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von FLT3-Inhibitoren verwendet werden, sind Diethylaminoschwefeltrifluorid (DAST), Lithium-Bis(trimethylsilyl)amid (LHMDS) und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, spezifische pH-Werte und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel hochspezifische FLT3-Inhibitoren, die darauf ausgelegt sind, mutierte Formen des FLT3-Rezeptors anzugreifen. Diese Inhibitoren zeichnen sich durch ihre Fähigkeit aus, an die ATP-Bindungstasche des Rezeptors zu binden und so seine Aktivität zu hemmen .

Vergleich Mit ähnlichen Verbindungen

FLT3-Inhibitoren sind einzigartig in ihrer Fähigkeit, gezielt den FLT3-Rezeptor anzugreifen. Ähnliche Verbindungen umfassen andere Rezeptortyrosinkinase-Inhibitoren, wie z. B. Sorafenib, Lestaurtinib und Sunitinib. FLT3-Inhibitoren zeichnen sich durch ihre hohe Spezifität für den FLT3-Rezeptor und ihre Wirksamkeit bei der Behandlung von FLT3-mutierter AML aus .

Liste ähnlicher Verbindungen:- Sorafenib

- Lestaurtinib

- Sunitinib

- Tandutinib

- Quizartinib

- Midostaurin

- Gilteritinib

- Crenolanib

- Cabozantinib

FLT3-Inhibitoren zeichnen sich durch ihren gezielten Wirkmechanismus und ihren bedeutenden Einfluss auf die Behandlung von akuter myeloischer Leukämie aus .

Eigenschaften

IUPAC Name |

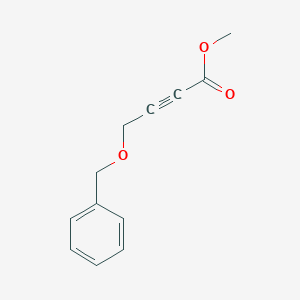

but-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEDEQSZOUAJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022115 | |

| Record name | 2-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-01-2 | |

| Record name | 2-Butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTYN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US5293942K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Butyn-1-ol?

A1: 2-Butyn-1-ol has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.

Q2: What spectroscopic techniques are used to characterize 2-Butyn-1-ol?

A2: Several spectroscopic techniques can be employed to characterize 2-Butyn-1-ol, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique helps determine the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei. [, ]

- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [, ]

- Electron Spectroscopy for Chemical Analysis (ESCA): Also known as X-ray photoelectron spectroscopy (XPS), this technique provides information about the elemental composition and chemical states of the elements present in a material, including 2-Butyn-1-ol adsorbed on steel surfaces. []

- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions to identify and quantify the compound. []

Q3: How does 2-Butyn-1-ol perform as a corrosion inhibitor for steel in acidic environments?

A3: Research suggests that 2-Butyn-1-ol acts as a mixed-type corrosion inhibitor for low carbon steel in hydrochloric acid (HCl) solutions. [, ] It adsorbs onto the steel surface, forming a protective layer that mitigates corrosion. [] This adsorption follows the Langmuir adsorption isotherm. [] The effectiveness of the inhibition depends on factors such as the concentration of 2-Butyn-1-ol, temperature, and the presence of other chemicals. [, ]

Q4: Does the position of the triple bond in acetylenic alcohols influence their corrosion inhibition efficiency?

A4: Yes, research indicates that the position of the triple bond affects the corrosion inhibition efficiency. Acetylenic alcohols with a terminal C≡C triple bond exhibit higher inhibition efficiency than those with an internal triple bond. []

Q5: Can 2-Butyn-1-ol participate in palladium-catalyzed reactions?

A5: Yes, 2-Butyn-1-ol can be used as a starting material in palladium-catalyzed reactions. For example, it reacts with phenols in the presence of a palladium catalyst to produce phenoxy-substituted cyclic carbonates. This reaction involves a unique carbon dioxide elimination-fixation process. []

Q6: What type of reactions can convert aryl fluorides to phenols using 2-Butyn-1-ol?

A6: Aryl fluorides can be rapidly converted into phenols using 2-Butyn-1-ol and potassium tert-butoxide in dimethyl sulfoxide (DMSO) under microwave irradiation. [, ] This reaction proceeds through the formation of propargylic ethers, which subsequently isomerize to allenyl ethers. The allenyl ethers then undergo hydrolysis to yield the corresponding phenols. [, ]

Q7: How does the structure of acetylenic alcohols, like 2-Butyn-1-ol, affect their ability to inhibit nitrification in soil?

A7: Research has shown that the structure of acetylenic alcohols plays a crucial role in their nitrification inhibition potential. For instance:* Acetylene, propyne, and 1-Butyne effectively inhibit nitrification at low partial pressures. []* 2-Butyne demonstrates minimal to no effect on nitrification, even at higher partial pressures. []* Substituted acetylenes, including 2-ethynylpyridine, phenylacetylene, and 3-butyn-2-one, exhibit significant nitrification inhibition, comparable to commercial inhibitors like nitrapyrin and etridiazole. []

Q8: Does the length of the carbon chain in acetylenic alcohols affect their corrosion inhibition efficiency?

A8: Yes, the length of the carbon chain linked to the C≡C triple bond influences the inhibitive efficiency (η) of acetylenic alcohols. Studies show that η increases with an increase in the number of carbon chains attached to the triple bond. []

Q9: Does substituting the -CH3 group in 2-Butyn-1-ol with other groups affect its corrosion inhibition efficiency?

A9: Yes, modifications to the -CH3 group in 2-Butyn-1-ol can impact its corrosion inhibition efficiency. For example:

- Replacing the -CH3 group with a -CH2OH group to form 2-Butyn-1,4-diol doesn't necessarily improve the inhibition. []

- Substituting the -CH3 group with a benzene ring (-C6H5) to form 3-Phenyl-2-propyn-1-ol enhances the inhibitive efficiency. []

Q10: Can 2-Butyn-1-ol be used to synthesize dihydroxyacetone derivatives?

A10: Yes, 2-Butyn-1-ol serves as a valuable starting material in a two-step synthesis of dihydroxyacetone derivatives. This process involves an indium-mediated allenylation of aldehydes with 4-bromo-2-butyn-1-ols, followed by ozonolysis of the allenylic intermediate. []

Q11: What role does 2-Butyn-1-ol play in the synthesis of the Calabar alkaloid physostigmine?

A11: 2-Butyn-1-ol is a crucial starting material in the enantioselective total synthesis of the Calabar alkaloid (−)-physostigmine. [] This synthesis highlights the versatility of 2-Butyn-1-ol in constructing complex molecules. []

Q12: How is 2-Butyn-1-ol used in the synthesis of Verbutin?

A12: Verbutin, a synergist containing a buty-2-ynyl group, can be synthesized using 2-Butyn-1-ol. The synthesis involves reacting 2-Butyn-1-ol with α-methylveratryl alcohol, which is obtained by reducing 3,4-dimethoxyacetophenone. []

Q13: Is 2-Butyn-1-ol a significant indoor air pollutant?

A13: Studies have identified 2-Butyn-1-ol as a potential indoor air pollutant, particularly in workspaces with many computers. [] The emission of 2-Butyn-1-ol, along with other volatile organic compounds, increases with the number of operating computers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B120996.png)